Duo-cotecxin

Description

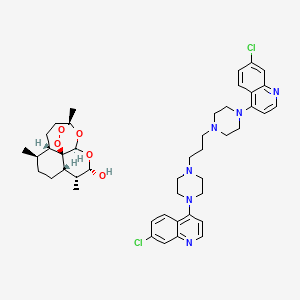

Structure

2D Structure

Properties

CAS No. |

850407-45-3 |

|---|---|

Molecular Formula |

C44H56Cl2N6O5 |

Molecular Weight |

819.9 g/mol |

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C29H32Cl2N6.C15H24O5/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h2-9,20-21H,1,10-19H2;8-13,16H,4-7H2,1-3H3/t;8-,9-,10+,11+,12+,13-,14-,15-/m.1/s1 |

InChI Key |

VHBABGAFHUKREU-ICKLFXEKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Dihydroartemisinin-Piperaquine: A Technical Deep Dive into its Antimalarial Mechanism of Action against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin-piperaquine (DHA-PPQ) is a leading artemisinin-based combination therapy (ACT) recommended for the treatment of uncomplicated Plasmodium falciparum malaria.[1] This technical guide provides a comprehensive analysis of the distinct and synergistic mechanisms of action of its two components. Dihydroartemisinin (DHA), the active metabolite of artemisinin (B1665778) derivatives, is rapidly parasiticidal, while piperaquine (B10710) (PPQ), a bisquinoline, provides a long-acting prophylactic effect.[1][2] The core mechanism of DHA involves its activation by intraparasitic ferrous iron, leading to a cascade of oxidative stress and proteotoxicity.[3][4] Piperaquine's primary action is the disruption of heme detoxification within the parasite's digestive vacuole, a mechanism it shares with chloroquine (B1663885).[2][5] This document synthesizes current knowledge, presents key quantitative data on drug efficacy, details relevant experimental protocols, and visualizes the intricate molecular pathways, offering a critical resource for the scientific community engaged in antimalarial research and development.

Core Mechanisms of Action

The high efficacy of the DHA-PPQ combination stems from the complementary actions of its constituent drugs, targeting different vulnerabilities of the Plasmodium falciparum parasite during its intraerythrocytic stages.

Dihydroartemisinin (DHA): The "Cluster Bomb"

The antimalarial activity of DHA is contingent upon its endoperoxide bridge, a unique 1,2,4-trioxane (B1259687) heterocycle.[6] The parasite's digestive vacuole, where it degrades host hemoglobin, provides an iron-rich environment that is crucial for the activation of DHA.[6]

Activation and Radical Generation:

-

Heme-Mediated Cleavage: Ferrous iron (Fe²⁺), derived from the heme released during hemoglobin digestion, donates an electron to the endoperoxide bridge of DHA.[6] This reductive cleavage initiates a fenton-type reaction.[1]

-

Formation of Reactive Species: This cleavage event generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals.[1][6] These radicals are the primary effectors of DHA's parasiticidal action.[1]

Downstream Effects:

The generated radicals are highly reactive and non-specific, leading to widespread damage to the parasite's cellular machinery.[6] This pleiotropic targeting has led to the characterization of DHA as a "cluster bomb" rather than a "magic bullet".[6] Key consequences include:

-

Proteotoxic and Oxidative Stress: The radicals indiscriminately alkylate a wide array of parasite proteins and other biomolecules, leading to extensive proteotoxic and oxidative stress.[6]

-

Inhibition of the Proteasome System: DHA-induced damage leads to the accumulation of ubiquitinated proteins, suggesting an inhibition of the parasite's proteasome system, which is essential for protein quality control.[6]

-

Disruption of Calcium Homeostasis: Evidence suggests that DHA may interact with and inhibit the P. falciparum SERCA-type Ca²⁺-ATPase (PfATP6), leading to a disruption of calcium homeostasis.

-

Interference with Heme Detoxification: DHA can form adducts with heme, which may inhibit the parasite's ability to detoxify free heme into inert hemozoin crystals.[7]

Piperaquine (PPQ): The Heme Detoxification Inhibitor

Piperaquine is a bisquinoline antimalarial that is structurally similar to chloroquine.[5] Its primary mode of action is the inhibition of heme detoxification in the parasite's digestive vacuole.[2][5]

Mechanism of Heme Detoxification Inhibition:

-

Hemoglobin Digestion and Heme Release: The parasite digests large amounts of host hemoglobin, releasing toxic free heme.[2]

-

Hemozoin Formation: To protect itself, the parasite polymerizes the toxic heme into a non-toxic, insoluble crystalline form called hemozoin.[2][5]

-

Piperaquine's Role: Piperaquine is thought to accumulate in the digestive vacuole and bind to heme, forming a complex that prevents its polymerization into hemozoin.[8] This leads to the accumulation of toxic free heme, which damages parasite membranes and other cellular components, ultimately leading to parasite death.[2]

Quantitative Data: In Vitro Efficacy

The in vitro susceptibility of P. falciparum to antimalarial drugs is typically determined by measuring the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%.

| Drug | P. falciparum Strain | IC50 (nM) - Median (Range/IQR) | Reference(s) |

| Dihydroartemisinin (DHA) | Kenyan Isolates | 2 (IQR: 1 to 3) | [9] |

| W2 (CQ-resistant) | 2.0 - 7.6 (Range) | [10] | |

| Piperaquine (PPQ) | 3D7 (CQ-sensitive) | 27 (± 17) | [9] |

| V1S (CQ-resistant) | 42 (± 10) | [9] | |

| Kenyan Isolates | 32 (IQR: 17 to 46) | [9] | |

| Cambodian Isolates (2010-2012) | 17 - 22 (Median) | [11] | |

| China-Myanmar Border Isolates | 5.6 (IQR: 4.1 to 7.1) | [12] | |

| Chloroquine (CQ) | 3D7 (CQ-sensitive) | 6.5 (± 2.3) | [9] |

| V1S (CQ-resistant) | 158 (± 75) | [9] | |

| Kenyan Isolates (pfcrt K76 wild-type) | 13 (IQR: 10 to 15) | [9] | |

| Kenyan Isolates (pfcrt 76T mutant) | 57 (IQR: 46 to 80) | [9] |

Note: IC50 values can vary depending on the specific assay conditions and parasite isolates used.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is widely used to determine the IC50 values of antimalarial compounds. It measures the proliferation of the parasite by quantifying its DNA using the fluorescent dye SYBR Green I.[13][14]

Materials:

-

P. falciparum strains (e.g., 3D7, W2)

-

Human erythrocytes (O+ blood group)

-

Complete culture medium (e.g., RPMI-1640 supplemented with Albumax II)

-

Test compounds (DHA, PPQ) and control drugs (e.g., Chloroquine)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, with 1X SYBR Green I)[13]

-

96-well black microplates

Procedure:

-

Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.[13]

-

Drug Plate Preparation: Serially dilute the test compounds in complete culture medium in the 96-well plates.[14]

-

Parasite Seeding: Add synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to the wells.[14]

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[13]

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.[13]

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[13]

-

Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.

Heme Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from heme.[15]

Materials:

-

Hemin (B1673052) chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Glacial acetic acid

-

0.1 M NaOH

-

Test compound (Piperaquine) and positive control (Chloroquine)

-

Microcentrifuge tubes

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of hemin in DMSO and the test compound in a suitable solvent.[16]

-

Reaction Setup: In a microcentrifuge tube, mix the hemin solution with the test compound at various concentrations.[15]

-

Initiation of Polymerization: Add glacial acetic acid to initiate the polymerization of heme into β-hematin and incubate for 24 hours at 37°C.[15]

-

Washing: Centrifuge the tubes, discard the supernatant, and wash the β-hematin pellet with DMSO to remove unreacted heme.[15]

-

Solubilization and Quantification: Dissolve the β-hematin pellet in 0.1 M NaOH and measure the absorbance at ~405 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound and determine the IC50 value.

Measurement of Oxidative Stress (DCFH-DA Assay)

This assay measures the generation of reactive oxygen species (ROS) within the parasite using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[6]

Materials:

-

Synchronized P. falciparum culture

-

Test compound (DHA)

-

DCFH-DA probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

Parasite Treatment: Treat synchronized parasite cultures with the test compound for a specified period (e.g., 2-3 hours).[6][17]

-

Probe Loading: Add DCFH-DA to the culture and incubate. The probe is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.[6]

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6]

-

Quantification: Measure the fluorescence of DCF using a flow cytometer or fluorescence microscope.[18]

-

Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls to determine the level of ROS production.

Synergistic Action and Resistance

The combination of DHA and PPQ is highly effective due to their different mechanisms of action and pharmacokinetic profiles. DHA provides a rapid reduction in parasite biomass, while the long half-life of PPQ eliminates the remaining parasites and provides post-treatment prophylaxis.[1][2]

Resistance to DHA-PPQ is a growing concern, particularly in Southeast Asia.[19] Resistance to DHA is associated with mutations in the P. falciparum Kelch13 (PfK13) gene.[19] Piperaquine resistance has been linked to amplification of the plasmepsin II and III genes and mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene.[12][19]

Conclusion

Dihydroartemisinin-piperaquine remains a vital tool in the global fight against malaria. A thorough understanding of its dual mechanism of action is paramount for optimizing its use, monitoring for resistance, and developing next-generation antimalarials. Dihydroartemisinin's induction of a massive and indiscriminate oxidative assault on the parasite, coupled with piperaquine's targeted disruption of the critical heme detoxification pathway, creates a formidable combination that is highly effective against P. falciparum. Continued research into the molecular intricacies of their actions and the mechanisms of resistance will be crucial for preserving the efficacy of this life-saving therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. afrims.go.th [afrims.go.th]

- 12. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to Piperaquine and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. media.neliti.com [media.neliti.com]

- 16. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. media.malariaworld.org [media.malariaworld.org]

Piperaquine and the Inhibition of Heme Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperaquine (B10710), a bisquinoline antimalarial agent, is a critical component of artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. Its primary mechanism of action involves the disruption of the parasite's heme detoxification pathway. Within the acidic digestive vacuole of the parasite, piperaquine binds to ferriprotoporphyrin IX (heme), a toxic byproduct of hemoglobin digestion, and inhibits its polymerization into inert, crystalline hemozoin. This guide provides an in-depth technical overview of this pathway, including quantitative data on piperaquine's efficacy, detailed experimental protocols for key assays, and visualizations of the molecular interactions and experimental workflows.

Introduction

The intraerythrocytic stages of the Plasmodium falciparum life cycle are characterized by the extensive degradation of host cell hemoglobin within the parasite's digestive vacuole (DV). This process provides essential amino acids for parasite growth but also releases large quantities of toxic, soluble ferriprotoporphyrin IX (heme). To protect itself from this oxidative stress, the parasite has evolved a crucial detoxification mechanism: the polymerization of heme into a biologically inert, insoluble crystal called hemozoin.[1]

Piperaquine, structurally similar to chloroquine (B1663885), exerts its antimalarial effect by accumulating in the acidic DV and interfering with this vital detoxification process.[2] By binding to heme, piperaquine prevents its incorporation into the growing hemozoin crystal, leading to the accumulation of toxic heme, subsequent oxidative damage to parasite membranes and proteins, and ultimately, parasite death.[2][3] Understanding the intricacies of this mechanism is paramount for the development of new antimalarial drugs and for managing the growing threat of piperaquine resistance.

Quantitative Data on Piperaquine Activity

The in vitro efficacy of piperaquine is typically quantified by its 50% inhibitory concentration (IC50), the concentration at which parasite growth is inhibited by half. These values can vary depending on the P. falciparum strain and its resistance profile.

| P. falciparum Strain | Resistance Phenotype | Piperaquine IC50 (nM) | Reference |

| 3D7 | Chloroquine-Sensitive | 27 ± 17 | [4] |

| V1/S | Chloroquine-Resistant | 42 ± 10 | [4] |

| Kenyan Isolates (Median) | Mixed | 32 (IQR: 17-46) | [4] |

| HB3 | Chloroquine-Sensitive | - | [5] |

| W2 | Chloroquine-Resistant | - | [5] |

| 7G8 | Chloroquine-Resistant | - | [6] |

| Cambodian Isolate (DHA-PPQ Resistant) | Piperaquine-Resistant | 20.11 (IQR: 17.38–30.15) | [2] |

| pfk13/pfcrt/pfmdr1 Triple Mutants | Piperaquine-Resistant | 42.21 (IQR: 35.89–76.24) | [2] |

| pfk13/pfpm2/pfcrt/pfmdr1 Quadruple Mutant | Piperaquine-Resistant | 66.14 (IQR: 63.70–81.15) | [2] |

Note: IC50 values can be influenced by the specific assay conditions. The data presented here are for comparative purposes. While the direct binding affinity (Kd) of piperaquine to ferriprotoporphyrin IX is not extensively reported in the literature, the mechanism is understood to involve a high-affinity interaction.[3]

Heme Detoxification Inhibition Pathway

The mechanism of piperaquine action can be visualized as a multi-step process within the parasite's digestive vacuole.

Caption: Piperaquine inhibits heme detoxification in the parasite's digestive vacuole.

Experimental Protocols

β-Hematin (Hemozoin) Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin, in vitro.

Principle: In an acidic, aqueous environment, free heme will spontaneously polymerize into insoluble β-hematin. The amount of β-hematin formed can be quantified spectrophotometrically after a series of washing and solubilization steps.

Protocol:

-

Reagent Preparation:

-

Hemin (B1673052) chloride stock solution (e.g., 2 mM in DMSO).

-

Acetate (B1210297) buffer (e.g., 0.5 M, pH 4.8).

-

Test compound (piperaquine) serial dilutions in an appropriate solvent (e.g., DMSO).

-

Washing solution (e.g., 0.1 M sodium bicarbonate).

-

Solubilization solution (e.g., 0.1 M NaOH).

-

-

Assay Procedure:

-

In a 96-well microplate, add the acetate buffer.

-

Add the test compound dilutions to the respective wells.

-

Initiate the reaction by adding the hemin chloride stock solution to all wells.

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

Centrifuge the plate and discard the supernatant.

-

Wash the pellet with the washing solution to remove unreacted heme. Repeat this step.

-

Solubilize the β-hematin pellet in the solubilization solution.

-

Read the absorbance at a suitable wavelength (e.g., 405 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-drug control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for the β-hematin inhibition assay.

Cellular Heme Fractionation Assay

This assay quantifies the different forms of heme (hemoglobin, free heme, and hemozoin) within the parasite after drug treatment.[1]

Principle: Parasites are treated with the test compound, and then subjected to a series of differential centrifugation and solubilization steps to separate and quantify the different heme species.

Protocol:

-

Parasite Culture and Drug Treatment:

-

Synchronize P. falciparum cultures to the ring stage.

-

Incubate the parasites with serial dilutions of piperaquine for a full schizogonic cycle (e.g., 48 hours).

-

Include a no-drug control.

-

-

Cell Lysis and Fractionation:

-

Harvest the parasites at the trophozoite stage.

-

Lyse the infected red blood cells (e.g., with saponin) and wash the parasite pellet.

-

Lyse the parasites (e.g., by sonication) and centrifuge to separate the soluble fraction (containing hemoglobin and free heme) from the insoluble pellet (containing hemozoin).

-

-

Heme Quantification:

-

Hemozoin: Solubilize the pellet in a strong base (e.g., 2 M NaOH) and measure the absorbance.

-

Free Heme: Treat the supernatant to precipitate hemoglobin, leaving free heme in solution for quantification.

-

Hemoglobin: The heme content of the precipitated hemoglobin can be determined.

-

Quantification is typically performed by converting all heme forms to a pyridine-heme complex and measuring the absorbance at a specific wavelength.

-

-

Data Analysis:

-

Determine the amount of each heme species per parasite.

-

Plot the percentage of each heme fraction as a function of the piperaquine concentration.

-

Caption: Workflow for the cellular heme fractionation assay.

In Vitro Parasite Susceptibility Testing (SYBR Green I Assay)

This assay is a common method to determine the IC50 values of antimalarial compounds.[5]

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.

Protocol:

-

Drug Plate Preparation:

-

Prepare serial dilutions of piperaquine in culture medium in a 96-well plate.

-

Include drug-free and positive controls.

-

-

Parasite Culture:

-

Add synchronized ring-stage parasites to each well.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

-

Lysis and Staining:

-

After incubation, lyse the cells by freeze-thawing the plate.

-

Add lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for at least 1 hour.

-

-

Fluorescence Reading and Data Analysis:

-

Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Calculate the percentage of growth inhibition for each drug concentration compared to the drug-free control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Resistance to Piperaquine

The emergence of piperaquine resistance is a significant threat to malaria control. Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) and amplification of the plasmepsin 2 and 3 genes, which are involved in hemoglobin degradation.[7] These genetic changes are thought to reduce the accumulation of piperaquine in the digestive vacuole, thereby diminishing its inhibitory effect on hemozoin formation.

Conclusion

Piperaquine's mechanism of action through the inhibition of the heme detoxification pathway is a well-established and critical aspect of its antimalarial activity. A thorough understanding of this pathway, coupled with robust and standardized experimental protocols, is essential for the continued development of effective antimalarial strategies and for monitoring the evolution of drug resistance. This technical guide provides a foundational resource for researchers and drug development professionals working to combat malaria.

References

- 1. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]

- 4. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Whitepaper: Dihydroartemisinin-Induced Oxidative Stress in Cancer Cells

Executive Summary

Dihydroartemisinin (B1670584) (DHA), the active metabolite of artemisinin-based compounds, has demonstrated significant anticancer activity across a spectrum of malignancies.[1] A primary mechanism underpinning its therapeutic efficacy is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[2] This technical guide provides an in-depth exploration of the molecular mechanisms through which DHA instigates oxidative stress in cancer cells, leading to their demise. We will dissect the core processes, including iron-dependent ROS generation, mitochondrial dysfunction, ferroptosis, and the unfolded protein response (UPR). This document consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling networks involved, offering a comprehensive resource for professionals in oncology research and drug development.

Core Mechanisms of DHA-Induced Oxidative Stress

DHA's ability to induce oxidative stress is multifaceted, primarily initiated by the cleavage of its endoperoxide bridge in the presence of intracellular ferrous iron.[3][4] This initial reaction triggers a cascade of cytotoxic events.

Iron-Dependent ROS Generation

The chemical structure of DHA contains an endoperoxide bridge that is crucial for its activity.[3] Cancer cells, due to their high metabolic rate, have an elevated requirement for iron and express high levels of the transferrin receptor to facilitate iron uptake.[3] DHA exploits this characteristic. In the presence of intracellular ferrous iron (Fe²⁺), DHA's endoperoxide bridge is cleaved, generating highly reactive oxygen species, including hydroxyl and peroxyl radicals.[3][5] This process, akin to the Fenton reaction, leads to widespread oxidative damage to cellular macromolecules, including lipids, proteins, and DNA.[2]

Mitochondrial Dysfunction

Mitochondria are both a primary source and a major target of ROS.[2] DHA has been shown to disrupt mitochondrial function, leading to a loss of mitochondrial membrane potential (ΔΨm) and impairing the electron transport chain.[5][6][7] This disruption further exacerbates ROS production, creating a self-amplifying cycle of oxidative stress and mitochondrial damage.[2][5] The release of cytochrome c from the compromised mitochondria into the cytosol is a key event that initiates the intrinsic apoptotic pathway.[7][8][9] Studies have shown that DHA-induced apoptosis is mediated by this mitochondria-dependent pathway.[6][10]

Ferroptosis Induction

Ferroptosis is a distinct form of iron-dependent, programmed cell death characterized by the accumulation of lipid peroxides.[11][12] DHA is a potent inducer of ferroptosis in various cancer cells, including those of the liver, head and neck, and glioblastoma.[11][12][13] The mechanism involves two key events:

-

GPX4 Inhibition: DHA can lead to the downregulation of Glutathione (B108866) Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.[12]

-

Lipid Peroxidation: The iron-dependent generation of ROS by DHA directly promotes the peroxidation of polyunsaturated fatty acids within cellular membranes, a hallmark of ferroptosis.[14]

This induction of ferroptosis presents a promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-based therapies.[11]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of ROS and damaged proteins can disrupt the protein-folding capacity of the endoplasmic reticulum, leading to ER stress.[15][16] In response, the cell activates the Unfolded Protein Response (UPR), a signaling network controlled by three main sensors: PERK, IRE1α, and ATF6.[15][17] While initially a pro-survival response, prolonged or severe ER stress induced by DHA can trigger apoptosis.[9][16] Furthermore, the UPR is intricately linked with ferroptosis. For instance, DHA can activate the PERK/ATF4 branch of the UPR, which, in some contexts, can have a feedback role that attenuates ferroptosis.[15][18] However, activation of all three UPR branches can also lead to the upregulation of CHAC1, a gene involved in glutathione degradation, thereby promoting ferroptosis.[11][19]

Key Signaling Pathways

DHA modulates several signaling pathways to exert its cytotoxic effects. The generation of ROS is a central node that influences these downstream cascades.

Apoptosis and Cell Death Pathways

DHA-induced ROS activates multiple pro-apoptotic signaling pathways. This includes the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspase-9, and the extrinsic (death receptor) pathway.[1][9] Additionally, ROS can activate stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which play a crucial role in mediating apoptosis in response to oxidative stress.[20][21]

Figure 1. Overview of DHA-induced oxidative stress and cell death pathways.

The PERK/ATF4/HSPA5 Feedback Loop in Ferroptosis

In glioma cells, DHA-induced ferroptosis triggers a UPR-mediated feedback loop that can partially counteract the cell death process.[15] DHA-induced ER stress activates the PERK-ATF4 signaling axis. ATF4 then promotes the expression of HSPA5 (also known as GRP78 or BiP), a chaperone protein that helps mitigate ER stress and subsequently inhibits ferroptosis.[15][18] This suggests that combining DHA with inhibitors of this feedback pathway could represent a more effective therapeutic strategy.[18]

Figure 2. PERK/ATF4/HSPA5 feedback loop in DHA-induced ferroptosis.

Quantitative Data: In Vitro Cytotoxicity of DHA

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for DHA vary across different cancer cell lines, reflecting differences in cellular iron content, antioxidant capacity, and signaling pathway dependencies.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |

| Breast Cancer | MCF-7 | 129.1 | 24 | [22] |

| MDA-MB-231 | 62.95 | 24 | [22] | |

| Liver Cancer | Hep3B | 29.4 | 24 | [22] |

| Huh7 | 32.1 | 24 | [22] | |

| PLC/PRF/5 | 22.4 | 24 | [22] | |

| HepG2 | 40.2 | 24 | [22] | |

| Ovarian Cancer | A2780 | ~20-30 | 48 | [7] |

| OVCAR-3 | ~10-20 | 48 | [7] | |

| Colon Cancer | HT29 | 10.95 | 24 | [22] |

| HCT116 | 11.85 | 24 | [22] | |

| Lung Cancer | A549 | ~70-80* | 72 | [23] |

Note: Values for A2780, OVCAR-3, and A549 are estimated from graphical data presented in the cited sources.

Experimental Protocols

Accurate measurement of oxidative stress markers is critical for evaluating the effects of DHA. The following are detailed protocols for key assays.

Measurement of Intracellular ROS

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation.[24][25]

Figure 3. Experimental workflow for measuring intracellular ROS.

Protocol Steps:

-

Cell Culture: Plate cells (e.g., 1 x 10⁴ cells/well) in a black, clear-bottom 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with the desired concentrations of DHA for the specified duration (e.g., 4-24 hours). Include a positive control (e.g., H₂O₂) and an untreated negative control.[25]

-

Washing: Remove the treatment medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[26]

-

Loading: Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.[27]

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[28]

-

Final Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.[28]

-

Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[28]

Measurement of Lipid Peroxidation (MDA Assay)

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored product.[29][30]

Protocol Steps:

-

Sample Preparation (Cells):

-

Standard Curve: Prepare a standard curve using serial dilutions of a known MDA standard (e.g., from 2 mM down to 0 µM).[30]

-

Reaction:

-

Measurement:

-

Calculation: Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Glutathione (GSH) Levels

This protocol measures total glutathione levels based on the enzymatic recycling method using glutathione reductase and DTNB (Ellman's reagent).[32][33]

Protocol Steps:

-

Sample Preparation:

-

Assay Procedure (96-well plate format):

-

Measurement:

-

Immediately measure the absorbance at 412 nm kinetically for 5 minutes. The rate of color change is proportional to the glutathione concentration.[33]

-

-

Calculation: Determine the glutathione concentration in the samples based on a standard curve generated with known GSH concentrations.

Conclusion and Future Perspectives

Dihydroartemisinin effectively induces oxidative stress in cancer cells through a coordinated attack on multiple fronts, including iron-dependent ROS production, mitochondrial sabotage, and the induction of ferroptosis and ER stress-mediated apoptosis. The wealth of preclinical data underscores its potential as a broad-spectrum anticancer agent. The variability in IC50 values highlights the importance of a biomarker-driven approach, potentially stratifying patients based on tumor iron content or expression of antioxidant enzymes like GPX4.

Future research should focus on synergistic combinations. Combining DHA with agents that inhibit antioxidant pathways (e.g., glutathione synthesis inhibitors) or feedback survival loops (e.g., HSPA5 inhibitors) could significantly enhance its therapeutic index.[18] Furthermore, the development of tumor-targeted delivery systems for DHA could improve its bioavailability and minimize off-target effects, paving the way for its successful clinical translation in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 3. [Progress on anti-tumor molecular mechanisms of dihydroartemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dihydroartemisinin suppresses glioma growth by repressing ERRα-mediated mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroartemisinin Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydroartemisinin Exerts Anti-Tumor Activity by Inducing Mitochondrion and Endoplasmic Reticulum Apoptosis and Autophagic Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroartemisinin inhibits the viability of cervical cancer cells by upregulating caveolin 1 and mitochondrial carrier homolog 2: Involvement of p53 activation and NAD(P)H:quinone oxidoreductase 1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Dihydroartemisinin (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. Dihydroartemisinin-induced unfolded protein response feedback attenuates ferroptosis via PERK/ATF4/HSPA5 pathway in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p8 attenuates the apoptosis induced by dihydroartemisinin in cancer cells through promoting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dihydroartemisinin triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response-induced upregulation of CHAC1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dihydroartemisinin-induced unfolded protein response feedback attenuates ferroptosis via PERK/ATF4/HSPA5 pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dihydroartemisinin triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response‑induced upregulation of CHAC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dihydroartemisinin, a potential PTGS1 inhibitor, potentiated cisplatin-induced cell death in non-small cell lung cancer through activating ROS-mediated multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dihydroartemisinin enhances the anti-tumor activity of oxaliplatin in colorectal cancer cells by altering PRDX2-reactive oxygen species-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. frontiersin.org [frontiersin.org]

- 24. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. bio-protocol.org [bio-protocol.org]

- 32. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

Dihydroartemisinin: A Technical Guide to its Anti-inflammatory Properties

Executive Summary: Dihydroartemisinin (DHA), the active metabolite of artemisinin-based antimalarial drugs, has garnered significant attention for its potent anti-inflammatory and immunomodulatory activities.[1][2] Beyond its established use in treating malaria, a robust body of preclinical evidence demonstrates that DHA exerts these effects through a multi-pronged mechanism, targeting several key signaling pathways at the core of the inflammatory cascade.[3] This technical guide provides an in-depth analysis of DHA's anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for inflammatory and autoimmune diseases.

Core Mechanisms of Anti-inflammation

Dihydroartemisinin's anti-inflammatory efficacy stems from its ability to modulate critical intracellular signaling networks that govern the production of inflammatory mediators, immune cell activation, and tissue damage. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, as well as suppression of the NLRP3 inflammasome.[3][4][5]

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[3] In an inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, marking it for degradation. This releases the NF-κB p65 subunit to translocate into the nucleus and initiate gene transcription.[6]

DHA has been shown to suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[6][7] This action effectively traps NF-κB in the cytoplasm, preventing the expression of its target pro-inflammatory genes.[7] This mechanism has been observed in various cell types, including macrophages and cancer cells.[8][9]

References

- 1. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 2. Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dihydroartemisinin prevents dextran sodium sulphate-induced colitisthrough inhibition of the activation of NLRP3 inflammasome and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroartemisinin attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydroartemisinin Attenuated Intervertebral Disc Degeneration via Inhibiting PI3K/AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Anti-inflammatory effect and mechanism of artemisinin and dihydroartemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydroartemisinin induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Active Ingredients of Duo-Cotecxin: Dihydroartemisinin and Piperaquine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the two core active pharmaceutical ingredients (APIs) in the antimalarial combination therapy Duo-Cotecxin: Dihydroartemisinin (B1670584) (DHA) and Piperaquine (B10710) Phosphate (B84403). This document details their chemical structures, physicochemical properties, mechanisms of action, relevant experimental protocols, and key quantitative data to support research and development efforts in the field of antimalarial drug discovery.

Core Active Ingredients: An Overview

This compound is a fixed-dose artemisinin-based combination therapy (ACT) containing a rapid-acting artemisinin (B1665778) derivative, dihydroartemisinin, and a long-acting bisquinoline, piperaquine phosphate.[1][2] This combination ensures a rapid clearance of parasites and provides a prolonged period of post-treatment protection.[3]

Dihydroartemisinin (DHA)

Dihydroartemisinin is the active metabolite of all artemisinin compounds and is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua.[4][5]

Chemical Structure and Physicochemical Properties

The defining feature of dihydroartemisinin is the 1,2,4-trioxane (B1259687) heterocycle, which contains an endoperoxide bridge essential for its antimalarial activity.[4][5]

Table 1: Physicochemical Properties of Dihydroartemisinin

| Property | Value | References |

| IUPAC Name | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol | [4] |

| CAS Number | 71939-50-9 | [4][6] |

| Molecular Formula | C₁₅H₂₄O₅ | [4][6][7] |

| Molecular Weight | 284.35 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 153 °C (decomposes) | [4] |

| Solubility | Insoluble in water (<0.1 g/L); Soluble in acetone (B3395972) and ethanol | [4] |

Mechanism of Action

The antimalarial action of dihydroartemisinin is initiated by the cleavage of its endoperoxide bridge.[4][5] This reaction is catalyzed by ferrous iron (Fe²⁺), which is derived from the digestion of heme by the malaria parasite within infected red blood cells.[4][8] The cleavage of the endoperoxide bridge generates highly reactive oxygen species (ROS) and carbon-centered free radicals.[4][5] These radicals then alkylate and damage a wide range of parasite proteins and other macromolecules, leading to oxidative stress and ultimately, the death of the parasite.[4]

Experimental Protocols

This protocol details the reduction of artemisinin to dihydroartemisinin using sodium borohydride (B1222165).[4][9][10]

Materials and Reagents:

-

Artemisinin

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (CH₃OH), analytical grade

-

Glacial acetic acid

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend artemisinin (e.g., 10.0 g, 35.4 mmol) in methanol (e.g., 60 mL). Cool the suspension to 0–5 °C using an ice bath.[10]

-

Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 3.35 g, 88.5 mmol) to the cooled suspension in small portions over 20-30 minutes, maintaining the temperature between 0–5 °C.[4][10]

-

Reaction Monitoring: Stir the mixture for an additional 1 to 3 hours at 0–5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all artemisinin is consumed.[9][10]

-

Neutralization: Carefully neutralize the reaction mixture to a pH of 5–6 by the dropwise addition of a 30% solution of acetic acid in methanol, while keeping the temperature at 0–5 °C.[4][9]

-

Extraction: Concentrate the mixture to dryness under reduced pressure. Extract the resulting white residue multiple times with ethyl acetate.[4]

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield dihydroartemisinin as a white crystalline powder.[4]

Piperaquine Phosphate

Piperaquine is a bisquinoline antimalarial drug that is structurally similar to chloroquine.[11][12] It was first synthesized in the 1960s and was used extensively in China and Indochina.[9]

Chemical Structure and Physicochemical Properties

Piperaquine is a large, lipophilic molecule. In this compound, it is present as the tetraphosphate (B8577671) salt to improve solubility.

Table 2: Physicochemical Properties of Piperaquine and Piperaquine Phosphate

| Property | Piperaquine | Piperaquine Phosphate | References |

| IUPAC Name | 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | [10] |

| CAS Number | 4085-31-8 | 85547-56-4 | [10][13] |

| Molecular Formula | C₂₉H₃₂Cl₂N₆ | C₂₉H₃₅Cl₂N₆O₄P | [10][13] |

| Molecular Weight | 535.5 g/mol | 633.5 g/mol | [10][13] |

Mechanism of Action

The mechanism of action of piperaquine is believed to be similar to that of chloroquine.[11][14] It is thought to act by accumulating in the parasite's digestive vacuole, where it interferes with the detoxification of heme.[8][11] The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme. The parasite normally detoxifies heme by converting it into an insoluble crystalline form called hemozoin.[12] Piperaquine is thought to inhibit this process, leading to a buildup of toxic heme, which ultimately kills the parasite.[12]

Experimental Protocols

The synthesis of piperaquine is a multi-step process. A common route involves the condensation of 4,7-dichloroquinoline (B193633) with piperazine, followed by reaction with a linking agent, and finally salt formation.[6][15][16]

Materials and Reagents:

-

4,7-dichloroquinoline

-

Anhydrous piperazine

-

1,3-dibromopropane (B121459) or 1,3-bromochloropropane

-

Organic solvents (e.g., ethanol, 2-propanol, ethyl acetate)

-

Base (e.g., potassium carbonate, triethylamine)

-

Phosphoric acid (H₃PO₄)

General Procedure Outline:

-

Step 1: Synthesis of 7-chloro-4-(1-piperazinyl)quinoline: 4,7-dichloroquinoline is reacted with an excess of anhydrous piperazine, often in a solvent, at elevated temperatures (90-150 °C).[15]

-

Step 2: Synthesis of Piperaquine base: The intermediate from Step 1 is then reacted with a linking agent like 1,3-dibromopropane in the presence of a base to couple two of the quinoline-piperazine moieties.

-

Step 3: Formation of Piperaquine Phosphate salt: The purified piperaquine free base is dissolved in a suitable solvent mixture (e.g., Methanol and Dichloromethane) and treated with phosphoric acid to precipitate the tetraphosphate salt.[17]

-

Purification: The final product is purified by recrystallization.

Quantitative Analysis and In-Vitro Activity

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the quantitative determination of both dihydroartemisinin and piperaquine phosphate in pharmaceutical formulations.[1][7][18]

Table 3: Example HPLC Method for Simultaneous Determination

| Parameter | Dihydroartemisinin | Piperaquine Tetraphosphate |

| Column | Symmetry C18 (4.6 x 150mm, 5 µm) | Symmetry C18 (4.6 x 150mm, 5 µm) |

| Mobile Phase | Methanol:Phosphate Buffer (pH 4.6) (70:30 v/v) | Methanol:Phosphate Buffer (pH 4.6) (70:30 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 210 nm | 273 nm |

| Reference | [1] | [1] |

Note: Due to the lack of a strong chromophore in DHA, detection is often performed at a lower wavelength. Different methods may be optimized for each compound individually.[7][19]

Pharmacokinetic Parameters

Table 4: Pharmacokinetic Parameters of Dihydroartemisinin and Piperaquine in Adults

| Parameter | Dihydroartemisinin | Piperaquine | References |

| Tmax (hours) | ~1-2 | ~5 | [20] |

| Terminal Half-life (t½) | ~1-2 hours | ~20-30 days | [20][21] |

| Apparent Volume of Distribution (V/F) | 1.5 - 3.8 L/kg | 600 - 900 L/kg | [21] |

| Apparent Oral Clearance (CL/F) | 1.1 - 2.9 L/h/kg | 0.90 - 1.4 L/h/kg | [21] |

In-Vitro Antiplasmodial Activity

The in-vitro activity of antimalarial compounds is typically assessed by determining the 50% inhibitory concentration (IC₅₀) against Plasmodium falciparum cultures.

Table 5: In-Vitro IC₅₀ Values against Plasmodium falciparum

| Compound | Strain | IC₅₀ (nM) | Reference |

| Dihydroartemisinin | Kenyan Isolates (Median) | 2 | [2] |

| Dihydroartemisinin | K1 | 2.57 ± 1.27 | [22] |

| Piperaquine | Kenyan Isolates (Median) | 32 | [2] |

| Piperaquine | K1 | 82.06 ± 35.25 | [22] |

| Piperaquine | Pf3D7 | 4.5 | [23] |

| Piperaquine | PfDd2 (chloroquine-resistant) | 6.9 | [23] |

In-Vitro Antimalarial Drug Efficacy Testing Workflow

A common method for assessing in-vitro antimalarial activity is the isotopic [³H]-hypoxanthine incorporation assay.[24]

Conclusion

Dihydroartemisinin and piperaquine phosphate are potent antimalarial agents that work in concert to provide a highly effective treatment for malaria. Dihydroartemisinin's rapid, radical-based killing mechanism is complemented by piperaquine's prolonged action of inhibiting heme detoxification. This guide provides a foundational technical overview of their chemical properties, synthesis, mechanisms of action, and methods for their study, which can serve as a valuable resource for the scientific community engaged in antimalarial research and development.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. HPLC quantitative determination of dihydroartemisinin in dihydroa...: Ingenta Connect [ingentaconnect.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Piperaquine - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN103360309A - Synthetic method for piperaquine phosphate intermediate 7-chloro-4-(1-piperazino)quinoline - Google Patents [patents.google.com]

- 16. CN101440063A - Preparation of piperaquini phosphatis - Google Patents [patents.google.com]

- 17. WO2011095885A1 - An improved process for the preparation of piperaquine - Google Patents [patents.google.com]

- 18. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 19. researchgate.net [researchgate.net]

- 20. extranet.who.int [extranet.who.int]

- 21. Population Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 23. EP3022208A1 - Method and apparatus for the synthesis of dihydroartemisinin and artemisinin derivatives - Google Patents [patents.google.com]

- 24. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacological Profile of Dihydroartemisinin (B1670584) and Piperaquine (B10710)

This technical guide provides a comprehensive overview of the pharmacological profiles of dihydroartemisinin (DHA) and piperaquine (PQP), the two active components of the widely used artemisinin-based combination therapy (ACT), dihydroartemisinin-piperaquine. This document details their mechanisms of action, pharmacokinetics, pharmacodynamics, and the synergistic rationale for their combined use in treating uncomplicated malaria. Furthermore, it outlines key experimental protocols for their study and visualizes complex pathways and workflows to support further research and development.

Dihydroartemisinin (DHA) Pharmacological Profile

Dihydroartemisinin is the active metabolite of all artemisinin (B1665778) compounds and is a cornerstone of modern antimalarial therapy due to its potent and rapid parasiticidal activity.[1][2] Beyond its role in malaria, emerging evidence highlights its potential as an anticancer agent.[1]

Mechanism of Action

DHA's pharmacological activity is centered on its 1,2,4-trioxane (B1259687) endoperoxide bridge, which is essential for its therapeutic effects.[2][3]

Antimalarial Action

The antimalarial mechanism of DHA is initiated within malaria parasite-infected red blood cells. The parasite digests host hemoglobin in its food vacuole, releasing large quantities of ferrous heme (Fe²⁺).[2] This iron catalyzes the reductive cleavage of DHA's endoperoxide bridge, unleashing a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[1][3] These highly reactive molecules then indiscriminately alkylate and damage a wide array of parasite macromolecules, including proteins and lipids, leading to widespread proteotoxic and oxidative stress and ultimately, parasite death.[3][4] Key targets include the parasite's proteasome system and potentially the calcium ATPase PfATP6.[3]

Anticancer Activity

The anticancer mechanism of DHA leverages a similar principle, exploiting the fact that many cancer cells have higher intracellular iron concentrations compared to normal cells.[1] This makes them more susceptible to the iron-dependent activation of DHA and the subsequent ROS-induced cellular damage, which can inhibit proliferation and induce programmed cell death (apoptosis).[1]

Pharmacokinetics of Dihydroartemisinin

DHA is rapidly absorbed and eliminated.[5] As the active metabolite of artesunate (B1665782), artemether, and other artemisinins, its pharmacokinetic profile is crucial to the efficacy of these parent drugs.[4][6]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | [5] |

| Elimination Half-life (t½) | ~0.8 - 1.9 hours | [5][7][8] |

| Apparent Volume of Distribution (V/F) | ~1.5 - 3.8 L/kg | [7] |

| Apparent Oral Clearance (CL/F) | ~1.1 - 2.9 L/h/kg | [7] |

| Metabolism | Hydrolyzed from parent artemisinin compounds (pro-drugs) | [6] |

Note: Pharmacokinetic parameters can vary based on patient factors such as age, pregnancy status, and severity of malaria infection.[7][8]

Pharmacodynamics of Dihydroartemisinin

DHA exhibits rapid schizonticidal activity, meaning it is highly effective against the asexual, intraerythrocytic stages of the parasite, which are responsible for the clinical symptoms of malaria.[1][9] This leads to a swift reduction in parasite biomass.[10] The rapid parasite clearance is a hallmark of artemisinin-based therapies.[6]

Signaling Pathways Modulated by DHA

In the context of its anticancer properties, DHA has been shown to modulate numerous intracellular signaling pathways. It can inhibit pathways that promote cell survival and proliferation, such as NF-κB, PI3K/AKT/mTOR, and Wnt/β-catenin.[11][12] Conversely, it can activate pathways that lead to apoptosis, including the JNK/SAPK and p38 MAPK pathways.[11][13]

Piperaquine (PQP) Pharmacological Profile

Piperaquine is a bisquinoline antimalarial drug that serves as a crucial partner drug in combination therapies.[14] Originally developed in the 1960s, it has seen a resurgence in use due to its efficacy against chloroquine-resistant strains of Plasmodium falciparum.[14][15]

Mechanism of Action

The mechanism of action for piperaquine is believed to be similar to that of chloroquine.[15][16] It is thought to function by accumulating in the acidic food vacuole of the malaria parasite.[15] There, it interferes with the detoxification of heme, a toxic byproduct of the parasite's hemoglobin digestion. By inhibiting the conversion of toxic heme into inert hemozoin crystals, piperaquine leads to a buildup of free heme, which damages parasite membranes and leads to cell death.[17]

Pharmacokinetics of Piperaquine

In stark contrast to DHA, piperaquine is characterized by slow absorption and a very long elimination half-life.[16][18] This extended presence in the bloodstream is key to its role in combination therapy.[19]

| Parameter | Value (Adults) | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~5 hours | [5] |

| Elimination Half-life (t½) | ~20 - 30 days | [7][20] |

| Apparent Volume of Distribution (V/F) | ~600 - 900 L/kg | [7][20] |

| Apparent Oral Clearance (CL/F) | ~0.9 - 1.4 L/h/kg | [7] |

| Metabolism | Undergoes biotransformation in the liver via cytochrome P450 enzymes | [17] |

Note: Pharmacokinetic parameters can vary. For instance, clearance is markedly higher and the half-life is shorter in children compared to adults.[20]

Pharmacodynamics of Piperaquine

Piperaquine's primary pharmacodynamic role in the DHA-PQP combination is to eliminate the residual parasites that survive the initial, rapid onslaught by DHA.[10] Its long half-life provides a sustained period of post-treatment prophylaxis, preventing new infections for several weeks after the initial treatment course is complete.[16][21]

Dihydroartemisinin-Piperaquine Combination Therapy

The fixed-dose combination of DHA and PQP is a highly effective and widely recommended treatment for uncomplicated P. falciparum and P. vivax malaria.[18][22]

Rationale for Combination

The pharmacological profiles of DHA and PQP are highly complementary.[18]

-

DHA: Provides rapid onset of action and swift clearance of the bulk of the parasite load, leading to a quick resolution of symptoms.[6][21] Its short half-life, however, means it cannot eliminate all parasites on its own.

-

PQP: Acts more slowly but has a very long half-life, ensuring the elimination of any remaining parasites and providing a long prophylactic tail that protects against recrudescence (relapse) and new infections.[16][19][21]

This synergistic combination helps ensure a complete cure and reduces the risk of resistance developing to either drug.[21]

Clinical Efficacy

DHA-PQP has consistently demonstrated high cure rates in clinical trials across various malaria-endemic regions.[23][24][25]

| Study Region/Comparison | Follow-up Period | PCR-Corrected Efficacy Rate | Reference |

| Ghana (2020) | Day 42 | 97.0% (National Average) | [23] |

| China-Myanmar Border (2015) | Day 42 | 100% | [24] |

| Meta-analysis vs. Artemether-Lumefantrine (Africa) | Day 42 | Significantly lower treatment failure than AL | [26] |

| Meta-analysis vs. Artesunate-Mefloquine | Day 28 | >99% | [27] |

Experimental Protocols

Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-Based Assay)

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against P. falciparum.

-

Parasite Culture: Asynchronously growing P. falciparum parasites are maintained in human O+ red blood cells (RBCs) at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Plate Preparation: The test compounds (DHA, PQP) are serially diluted in drug-free medium and dispensed into a 96-well microplate.

-

Assay Initiation: Parasite culture, synchronized to the ring stage, is diluted to 0.5% parasitemia and 1% hematocrit. This suspension is added to the drug-containing wells. Control wells with no drug and wells with uninfected RBCs are included.

-

Incubation: The plate is incubated for 72 hours under the conditions described in step 1.

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-3 hours.

-

Data Acquisition: Fluorescence is read using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

-

Data Analysis: The fluorescence intensity, which is proportional to parasite growth, is plotted against the drug concentration. The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol: Quantification of DHA and PQP in Plasma by LC-MS/MS

This protocol outlines the determination of drug concentrations for pharmacokinetic studies.

-

Sample Collection: Venous blood samples are collected from subjects at pre-specified time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[28][29]

-

Sample Preparation: A fixed volume of plasma is mixed with an internal standard solution (e.g., deuterated analogues of DHA and PQP). The drugs are extracted from the plasma matrix using either liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.[30]

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a mobile phase-compatible solvent.

-

Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile).

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for DHA, PQP, and their internal standards.

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of DHA and PQP in the unknown samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.[7][8]

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of action for Dihydroartemisinin (DHA) against the malaria parasite.

Caption: Mechanism of action for Piperaquine (PQP) against the malaria parasite.

Caption: Complementary pharmacokinetic profiles of DHA and PQP in combination therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Clinical pharmacokinetics and pharmacodynamics of artemisinin and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. nbinno.com [nbinno.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Dihydroartemisinin transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperaquine - Wikipedia [en.wikipedia.org]

- 16. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 18. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 19. What is Artesunate/Piperaquine used for? [synapse.patsnap.com]

- 20. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frequently asked questions about Eurartesim® | Medicines for Malaria Venture [mmv.org]

- 22. DIHYDROARTEMISININ/PIPERAQUINE = DHA/PPQ oral | MSF Medical Guidelines [medicalguidelines.msf.org]

- 23. Frontiers | Therapeutic efficacy of dihydroartemisinin-piperaquine combination for the treatment of uncomplicated malaria in Ghana [frontiersin.org]

- 24. Clinical Efficacy of Dihydroartemisinin–Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 26. malariaworld.org [malariaworld.org]

- 27. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria — MORU Tropical Health Network [tropmedres.ac]

- 30. Pharmacokinetics and pharmacodynamics of artesunate and dihydroartemisinin following oral treatment in pregnant women with asymptomatic Plasmodium falciparum infections in Kinshasa DRC - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Activity of Dihydroartemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of the antimalarial compound artemisinin, has garnered significant attention in oncology for its potent and selective anti-cancer properties. Initially celebrated for its efficacy against malaria, a growing body of preclinical evidence reveals its ability to impede the growth of a wide array of cancer cell types.[1][2] DHA's anti-neoplastic activity is multifaceted, targeting several core processes essential for tumor progression and survival.[3][4] This technical guide provides a comprehensive overview of the in vitro anti-cancer activity of DHA, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways it modulates.

DHA's primary mechanism of action is thought to be the generation of reactive oxygen species (ROS) resulting from the cleavage of its endoperoxide bridge in the presence of intracellular iron, which is often abundant in cancer cells.[5] This induction of oxidative stress triggers a cascade of cellular events, including programmed cell death (apoptosis), cell cycle arrest, and inhibition of critical signaling pathways that govern cell proliferation and survival.[1][6][7] Furthermore, DHA has been shown to inhibit angiogenesis and metastasis, further highlighting its potential as a broad-spectrum anti-cancer agent.[8] This document serves as a resource for researchers and drug development professionals, offering a detailed examination of DHA's in vitro efficacy and the methodologies to assess it.

Data Presentation: Quantitative Analysis of DHA's In Vitro Efficacy

The following tables summarize the quantitative data on the cytotoxic effects of Dihydroartemisinin across various cancer cell lines, as well as its impact on apoptosis and the cell cycle.

Table 1: Cytotoxicity of Dihydroartemisinin (IC50 Values) in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |

| Lung Cancer | PC9 | 19.68 | 48 |

| Lung Cancer | NCI-H1975 | 7.08 | 48 |

| Liver Cancer | Hep3B | 29.4 | 24 |

| Liver Cancer | Huh7 | 32.1 | 24 |

| Liver Cancer | PLC/PRF/5 | 22.4 | 24 |

| Liver Cancer | HepG2 | 40.2 | 24 |

| Colon Cancer | HT29 | 10.95 | 24 |

| Colon Cancer | HCT116 | 11.85 | 24 |

| Gastric Cancer | BGC-823 | 8.30 | Not Specified |

| Colorectal Cancer | HCT116 | 21.45 | 48 |

| Canine Osteosarcoma | Various | 8.7 - 43.6 | Not Specified |

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and the specific assay used.[9]

Table 2: Dihydroartemisinin-Induced Apoptosis in Cancer Cell Lines

| Cancer Type | Cell Line | DHA Concentration (µM) | Treatment Duration (hours) | Key Observations |

| T-cell Lymphoma | Jurkat | Not Specified | Not Specified | Induced mitochondrial transmembrane potential breakdown, cytochrome c release, and caspase activation.[10] |

| Ovarian Cancer | A2780, OVCAR-3 | Not Specified | Not Specified | Increased apoptosis via death receptor and mitochondrion-mediated pathways.[11] |

| Head and Neck Carcinoma | Various | Not Specified | Not Specified | Induced both ferroptosis and apoptosis.[7] |

| Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified | Induced loss of mitochondrial transmembrane potential and cytochrome c release.[12] |

| Epithelial Ovarian Cancer | Not Specified | Not Specified | Not Specified | Significantly induced apoptosis.[8] |

Table 3: Dihydroartemisinin-Induced Cell Cycle Arrest in Cancer Cell Lines

| Cancer Type | Cell Line | DHA Concentration (µM) | Treatment Duration (hours) | Phase of Arrest | Key Observations |

| Lung Adenocarcinoma | A549 | Not Specified | Not Specified | G0/G1 | Down-regulation of CDK4 and cyclin D1. |

| Gastric Cancer | MGC803, BGC823, SGC7901 | Not Specified | Not Specified | G1 | Down-regulation of Cyclin E and Cyclin D1. |

| Colorectal Cancer | HCT116, DLD1, RKO | 10, 20 | Not Specified | G2 | Targets CDK1/CCNB1/PLK1 signaling.[13] |

| Head and Neck Carcinoma | Various | Not Specified | Not Specified | Not Specified | Mediated through Forkhead box protein M1 (FOXM1).[7] |

| Lung Cancer | A549 | Not Specified | Not Specified | G1 | Downregulation of PCNA and cyclin D1.[14] |

Signaling Pathways and Mechanisms of Action

DHA exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate the key pathways affected by DHA.

Apoptosis Induction

DHA is a potent inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[10][12] This process is initiated by the generation of ROS, which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases.[6][10]

References

- 1. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Dihydroartemisinin (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydroartemisinin induces apoptosis preferentially via a Bim-mediated intrinsic pathway in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihydroartemisinin inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin-Piperaquine (DHA-PPQ): A Technical Overview of its Effects on Plasmodium vivax Stages

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin-piperaquine (DHA-PPQ) is a leading artemisinin-based combination therapy (ACT) recommended for the treatment of uncomplicated malaria, including infections caused by Plasmodium vivax.[1] This technical guide provides an in-depth analysis of the current understanding of DHA-PPQ's effects on the various life cycle stages of P. vivax. While its high efficacy against the asexual blood stages is well-documented through numerous clinical trials, its activity against the dormant liver stage hypnozoites, the cause of relapsing infections, remains a critical area of investigation. This document summarizes key quantitative data on its clinical and parasitological efficacy, details relevant experimental protocols for its evaluation, and explores the putative molecular mechanisms and signaling pathways affected by its constituent compounds, dihydroartemisinin (B1670584) and piperaquine.

Introduction

Plasmodium vivax malaria presents a significant challenge to global elimination efforts due to its ability to form dormant liver-stage parasites called hypnozoites, which can reactivate weeks, months, or even years after the primary infection, causing relapses.[2] An ideal therapeutic agent for P. vivax would not only rapidly clear the symptomatic blood-stage parasites but also provide a radical cure by eliminating the hypnozoite reservoir. Dihydroartemisinin-piperaquine, a fixed-dose combination of a fast-acting artemisinin (B1665778) derivative and a long-acting bisquinoline, is highly effective in clearing asexual parasitemia and preventing recurrent infections for a period due to the prophylactic effect of piperaquine.[1][2] However, its direct impact on the viability and activation of P. vivax hypnozoites is not yet fully elucidated.

Effects on Plasmodium vivax Blood Stages

DHA-PPQ acts synergistically to rapidly reduce the parasite biomass of asexual erythrocytic stages (trophozoites and schizonts) and affects the viability of sexual stages (gametocytes).

Asexual Stages (Trophozoites and Schizonts)